molecular formula C9H13NO B1295679 (benzyloxy)(ethyl)amine CAS No. 19207-59-1

(benzyloxy)(ethyl)amine

Cat. No.: B1295679
CAS No.: 19207-59-1
M. Wt: 151.21 g/mol
InChI Key: YUESULCDVWCTSX-UHFFFAOYSA-N
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Description

It is a colorless liquid with a slight amine odor and is used extensively in industrial and pharmaceutical applications.

Mechanism of Action

Mode of Action

The mode of action of (benzyloxy)(ethyl)amine involves its interaction with these targets, leading to changes in the biochemical processes. The compound may act as a nucleophile, reacting with other compounds in the body .

Biochemical Pathways

This compound may affect various biochemical pathways. For instance, it may participate in reactions involving aldehydes and ketones, leading to the formation of oximes or hydrazones .

Result of Action

Given its potential interactions with aldehydes and ketones, it may influence the concentrations of these compounds in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Unfortunately, specific safety and hazard information for “Ethanamine, N-(phenylmethoxy)-” is not provided in the available resources .

Future Directions

The future directions for research and use of “Ethanamine, N-(phenylmethoxy)-” would depend on its properties and potential applications. Unfortunately, specific future directions for this compound are not provided in the available resources .

Biochemical Analysis

Biochemical Properties

Ethanamine, N-(phenylmethoxy)- plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound’s interaction with these enzymes can lead to the inhibition or activation of metabolic pathways, affecting the overall biochemical processes.

Additionally, Ethanamine, N-(phenylmethoxy)- has been shown to bind to histamine receptors, influencing histamine-mediated signaling pathways . This interaction can modulate various physiological responses, including inflammatory and immune responses.

Cellular Effects

Ethanamine, N-(phenylmethoxy)- exerts several effects on different cell types and cellular processes. It has been found to influence cell signaling pathways by modulating the activity of histamine receptors and cytochrome P450 enzymes . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and behavior.

In cancer cells, Ethanamine, N-(phenylmethoxy)- has been observed to potentiate the effects of certain chemotherapeutic agents, enhancing their efficacy

Molecular Mechanism

The molecular mechanism of action of Ethanamine, N-(phenylmethoxy)- involves its binding interactions with biomolecules such as cytochrome P450 enzymes and histamine receptors . By binding to these targets, the compound can inhibit or activate enzymatic activity, leading to changes in metabolic pathways and gene expression.

For instance, the inhibition of cytochrome P450 enzymes by Ethanamine, N-(phenylmethoxy)- can result in the accumulation of certain metabolites, affecting cellular processes and overall metabolism . Similarly, its interaction with histamine receptors can modulate histamine signaling, influencing various physiological responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethanamine, N-(phenylmethoxy)- have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under controlled conditions, maintaining its activity over extended periods .

Prolonged exposure to Ethanamine, N-(phenylmethoxy)- can lead to gradual degradation, resulting in reduced efficacy and potential changes in its biochemical properties . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in modulating metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of Ethanamine, N-(phenylmethoxy)- vary with different dosages in animal models. At lower doses, the compound has been found to modulate metabolic pathways and enhance the efficacy of certain drugs without causing significant toxicity . At higher doses, Ethanamine, N-(phenylmethoxy)- can exhibit toxic effects, including adverse impacts on liver and kidney function .

Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

Ethanamine, N-(phenylmethoxy)- is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, and their modulation by Ethanamine, N-(phenylmethoxy)- can influence metabolic flux and metabolite levels .

The compound’s impact on metabolic pathways can lead to changes in the concentration of specific metabolites, affecting overall cellular metabolism and function . Understanding these interactions is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, Ethanamine, N-(phenylmethoxy)- is transported and distributed through various mechanisms. It has been found to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments .

The distribution of Ethanamine, N-(phenylmethoxy)- within tissues can also affect its biochemical activity, as its concentration in specific areas may determine its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of Ethanamine, N-(phenylmethoxy)- is crucial for its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action .

The subcellular distribution of Ethanamine, N-(phenylmethoxy)- can influence its interactions with biomolecules and its overall biochemical effects . Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (benzyloxy)(ethyl)amine can be achieved through various synthetic routes. One common method involves the reaction of benzyl chloride with ammonia or an amine in the presence of a base. The reaction typically occurs under reflux conditions with solvents such as ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or the reductive amination of aldehydes and ketones. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (benzyloxy)(ethyl)amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

(benzyloxy)(ethyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: It is a precursor in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

  • N,N-Dimethyl-2-[(3-methylphenyl)phenylmethoxy]ethanamine
  • N,N-Dimethyl-2-[phenyl(m-tolyl)methoxy]ethanamine
  • Orphenadrine Impurity E (Ph. Eur.)

Comparison: (benzyloxy)(ethyl)amine is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable in various applications .

Properties

IUPAC Name

N-phenylmethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-10-11-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUESULCDVWCTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291023
Record name Ethanamine, N-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19207-59-1
Record name Ethanamine, N-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (benzyloxy)(ethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of O-benzyl-N-vinyl-hydroxylamine (LXVI, 6.52 g, 43.70 mmol) in AcOH (10 mL), NaCNBH3 (11.00 g, 175.05 mmol) was added in portions. The reaction mixture was stirred at room temperature for 1 h. The mixture was neutralized (pH 7) with 1N NaOH and extracted with EtOAc (3×75 mL). The combined organic extracts were washed with saturated NaHCO3 solution (2×100 mL), dried over Na2SO4, and purified by flash column chromatography (eluent: petroleum ether/EtOAc (9:1) to petroleum ether/EtOAc (1:4)) to yield O-benzyl-N-ethyl-hydroxylamine (LXVII, 2.10 g, 32%). 400 MHz 1H NMR (DMSO-d6, ppm) 7.36-7.24 (5H, m), 6.50 (1H, t, J=6.4 Hz), 4.60 (2H, s), 2.81 (2H, qd, J=7.0, 6.4 Hz), 0.98 (3H, t, J=7.0 Hz).
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

151 (616 mg) was dissolved in 4 ml of DCM and 4 ml of TFA was added then the reaction mixture was let 1 h at room temperature. The reaction mixture is concentrated and 50 ml of AcOEt are added. The organic phase are washed with saturated NaHCO3 and brine then dried over Na2SO4, filtered and concentrated to afford 152 as an oil (324 mg, 88%). 1H NMR (DMSO): δ 0.99 (t, 3H, J=7.3 Hz), 2.82 (m, 2H), 4.61 (s, 2H), 6.50 (t, 1H, J=5.8 Hz), 7.32 (m, 5H).
Name
151
Quantity
616 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Yield
88%
Customer
Q & A

Q1: What were the key findings regarding the effects of treptilamine hydrochloride in the studies?

A1: The studies revealed several key findings about treptilamine hydrochloride:

  • Pupillary Effects: The compound demonstrated a clear dose-dependent effect on pupil diameter, causing miosis that could be quantified using pupillometry []. This effect was observed following both oral and intravenous administration, indicating systemic absorption and activity [, ].
  • Cardiovascular Effects: Intravenous administration, but not oral, led to a transient decrease in systolic blood pressure, suggesting a potential direct effect on vascular smooth muscle or the autonomic nervous system [].
  • Tolerability: The studies noted some mild and transient side effects, such as tiredness, burning sensation at the injection site (intravenous), and drowsiness [].

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